N-(2,5-dimethylpyrazol-3-yl)-2-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]acetamide
Description
N-(2,5-dimethylpyrazol-3-yl)-2-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]acetamide is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring, a piperazine ring, and a benzoyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-2-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O2/c1-13-4-5-15(11-16(13)20)19(27)25-8-6-24(7-9-25)12-18(26)21-17-10-14(2)22-23(17)3/h4-5,10-11H,6-9,12H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEIMIDMHFUBFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC(=O)NC3=CC(=NN3C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylpyrazol-3-yl)-2-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Introduction of the Dimethyl Groups: Methylation of the pyrazole ring can be achieved using methyl iodide in the presence of a base like potassium carbonate.
Synthesis of the Piperazine Derivative: The piperazine ring is introduced by reacting piperazine with 3-fluoro-4-methylbenzoyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the dimethylpyrazole derivative with the piperazine derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the piperazine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the benzoyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles for Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Oxidized derivatives of the pyrazole or piperazine rings.
Reduction Products: Reduced forms of the benzoyl group.
Substitution Products: Compounds with different substituents replacing the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, N-(2,5-dimethylpyrazol-3-yl)-2-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound is studied for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of interest for drug discovery and development.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylpyrazol-3-yl)-2-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethylpyrazol-3-yl)-2-[4-(3-chloro-4-methylbenzoyl)piperazin-1-yl]acetamide
- N-(2,5-dimethylpyrazol-3-yl)-2-[4-(3-bromo-4-methylbenzoyl)piperazin-1-yl]acetamide
- N-(2,5-dimethylpyrazol-3-yl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]acetamide
Uniqueness
The uniqueness of N-(2,5-dimethylpyrazol-3-yl)-2-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]acetamide lies in the presence of the fluorine atom on the benzoyl group. This fluorine atom can significantly influence the compound’s biological activity, stability, and interactions with molecular targets, distinguishing it from its analogs with different substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
